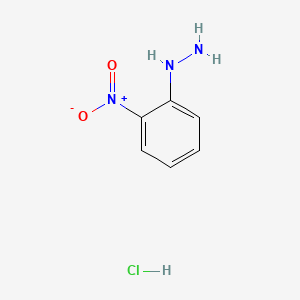
2-硝基苯肼盐酸盐
描述
科学研究应用
2-Nitrophenylhydrazine Hydrochloride has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a derivatization agent for the detection of carboxylic acids, aldehydes, and ketones.
Proteomics: The compound is employed in mass spectrometry for the analysis of peptides with post-translational modifications.
Pharmaceuticals: It is studied for its potential use in drug development due to its ability to form stable complexes.
Agrochemicals: The compound is also explored for its applications in the development of agrochemicals.
作用机制
Target of Action
2-Nitrophenylhydrazine Hydrochloride is a chemical compound with the linear formula O2NC6H4NHNH2 It has been used as a pre-column labelling agent to convert saponified platelet phospholipids directly into corresponding fatty acids .
Mode of Action
It is known to interact with its targets by acting as a labelling agent . This interaction results in the conversion of saponified platelet phospholipids into corresponding fatty acids .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrophenylhydrazine Hydrochloride are related to the metabolism of fatty acids. By acting as a labelling agent, it aids in the identification and analysis of fatty acids incorporated into platelet phospholipids .
Pharmacokinetics
Its molecular weight is153.14 , which may influence its pharmacokinetic properties.
Result of Action
The result of the action of 2-Nitrophenylhydrazine Hydrochloride is the conversion of saponified platelet phospholipids into corresponding fatty acids . This allows for the analysis of biologically important fatty acids .
Action Environment
The action of 2-Nitrophenylhydrazine Hydrochloride can be influenced by environmental factors such as temperature and pH. The compound is stored at a temperature of 2-8°C . .
生化分析
Biochemical Properties
2-Nitrophenylhydrazine Hydrochloride plays a significant role in biochemical reactions, particularly in the derivatization of carbonyl groups in aldehydes and ketones. This derivatization process enhances the detection and analysis of these compounds in various biological samples. The compound interacts with enzymes such as trypsin, which is commonly used in proteomics for peptide digestion. The interaction between 2-Nitrophenylhydrazine Hydrochloride and carbonyl-containing compounds results in the formation of hydrazones, which are more stable and easier to analyze using techniques such as mass spectrometry .
Cellular Effects
2-Nitrophenylhydrazine Hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the carbonyl groups in signaling molecules, thereby altering their activity. Additionally, the compound can impact gene expression by interacting with transcription factors that contain carbonyl groups. This interaction can lead to changes in cellular metabolism, as the modified transcription factors may alter the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenylhydrazine Hydrochloride involves its ability to form covalent bonds with carbonyl groups in biomolecules. This binding interaction results in the formation of hydrazones, which are more stable than the original carbonyl-containing compounds. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, 2-Nitrophenylhydrazine Hydrochloride can influence gene expression by modifying transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenylhydrazine Hydrochloride can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, air, or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules. The stability and degradation of 2-Nitrophenylhydrazine Hydrochloride must be carefully monitored to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of 2-Nitrophenylhydrazine Hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modify carbonyl-containing biomolecules without causing significant toxicity. At high doses, 2-Nitrophenylhydrazine Hydrochloride can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
2-Nitrophenylhydrazine Hydrochloride is involved in metabolic pathways that include the modification of carbonyl-containing compounds. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, which are involved in the metabolism of aldehydes and ketones. These interactions can affect metabolic flux and alter the levels of metabolites in biological samples. The compound’s ability to form stable hydrazones makes it a valuable tool for studying metabolic pathways and identifying key intermediates .
Transport and Distribution
Within cells and tissues, 2-Nitrophenylhydrazine Hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins that facilitate its movement across cellular membranes, allowing it to reach its target sites. The localization and accumulation of 2-Nitrophenylhydrazine Hydrochloride within specific cellular compartments can influence its activity and effectiveness in modifying biomolecules .
Subcellular Localization
The subcellular localization of 2-Nitrophenylhydrazine Hydrochloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules. For example, 2-Nitrophenylhydrazine Hydrochloride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. The compound’s activity and function are closely linked to its subcellular localization .
准备方法
The synthesis of 2-Nitrophenylhydrazine Hydrochloride typically involves the following steps:
Starting Material: 2-Nitroaniline is used as the starting material.
Diazotization: The 2-Nitroaniline undergoes diazotization to form a diazonium salt.
Hydrochloric Acid Hydrolysis: The final step involves hydrochloric acid hydrolysis to yield 2-Nitrophenylhydrazine Hydrochloride.
化学反应分析
2-Nitrophenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in substitution reactions, particularly with aldehydes and ketones, forming hydrazones.
Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Nitrophenylhydrazine Hydrochloride can be compared with other similar compounds such as:
2-Nitrophenylhydrazine: Similar in structure but without the hydrochloride moiety.
3-Nitrophenylhydrazine Hydrochloride: Differing in the position of the nitro group on the benzene ring.
2,4-Dinitrophenylhydrazine: Contains two nitro groups, making it more reactive in certain conditions.
The uniqueness of 2-Nitrophenylhydrazine Hydrochloride lies in its specific reactivity and stability, making it suitable for a wide range of applications in analytical and synthetic chemistry .
属性
IUPAC Name |
(2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBVSAYUSFHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971848 | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-87-4, 56413-75-3 | |
| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6293-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


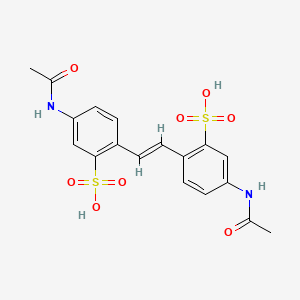

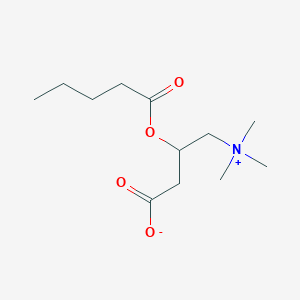
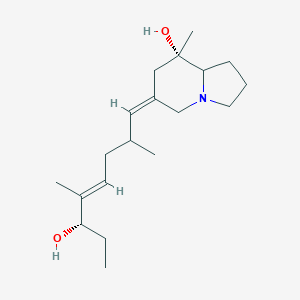

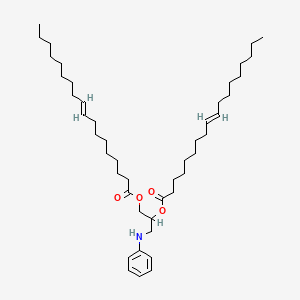
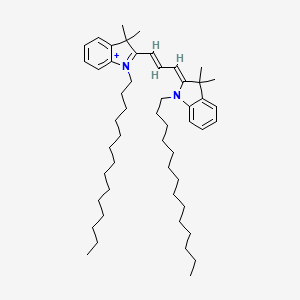

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

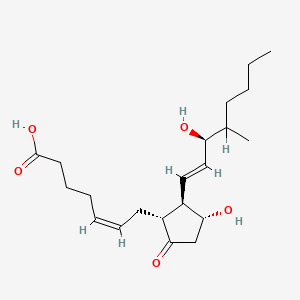
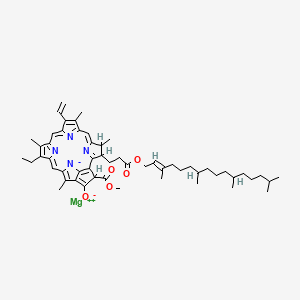
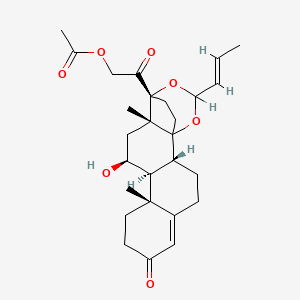
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)
